

In-Depth Technical Guide: 2-Hydroxynicotinonitrile (CAS No. 95907-03-2)

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Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

Cat. No.: **B016790**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinonitrile, also known as 2-hydroxypyridine-3-carbonitrile or 2-oxo-1H-pyridine-3-carbonitrile, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridinone ring substituted with a nitrile group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document provides a comprehensive technical overview of **2-hydroxynicotinonitrile**, encompassing its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-hydroxynicotinonitrile** is crucial for its application in research and development. The following table summarizes the key quantitative data available for this compound.

Property	Value	Reference
CAS Number	95907-03-2	N/A
Molecular Formula	C ₆ H ₄ N ₂ O	[1][2]
Molecular Weight	120.11 g/mol	[1]
Appearance	Solid (form not specified)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A

Spectral Data: While specific spectral data for **2-Hydroxynicotinonitrile** is not readily available in the searched literature, related 2-pyridone structures exhibit characteristic spectral features. The infrared (IR) spectrum would be expected to show a strong carbonyl (C=O) stretching vibration. The nitrile (C≡N) stretch would also be a key feature. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information on the proton and carbon environments within the molecule. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

Synthesis

The synthesis of **2-hydroxynicotinonitrile** and its derivatives can be achieved through various synthetic routes. A common approach involves the multicomponent reaction of readily available starting materials.

Experimental Protocol: General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles

This protocol describes a general method for the synthesis of substituted 2-pyridones, which can be adapted for the synthesis of **2-hydroxynicotinonitrile**.

Materials:

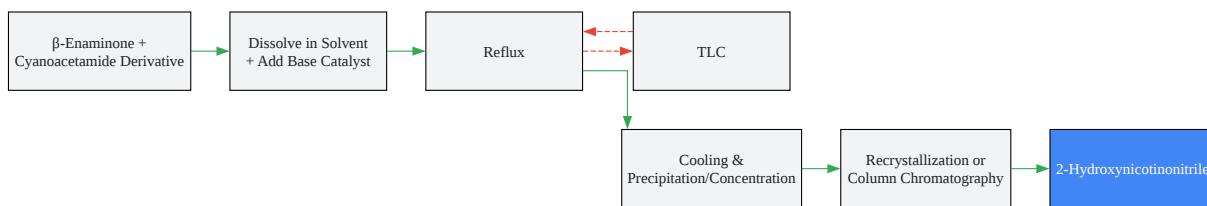
- An appropriate β-enaminone or a related active methylene compound

- A cyanoacetamide derivative
- A suitable base catalyst (e.g., piperidine, sodium ethoxide)
- An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

- Dissolve the β -enaminone and the cyanoacetamide derivative in the chosen solvent in a reaction flask.
- Add a catalytic amount of the base to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Logical Workflow for Synthesis:



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General synthetic workflow for **2-hydroxynicotinonitrile**.

Biological Activity and Mechanism of Action

The 2-pyridone scaffold, particularly when functionalized with a cyano group, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. While specific studies on **2-hydroxynicotinonitrile** (CAS 95907-03-2) are limited in the provided search results, the broader class of cyanopyridone derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

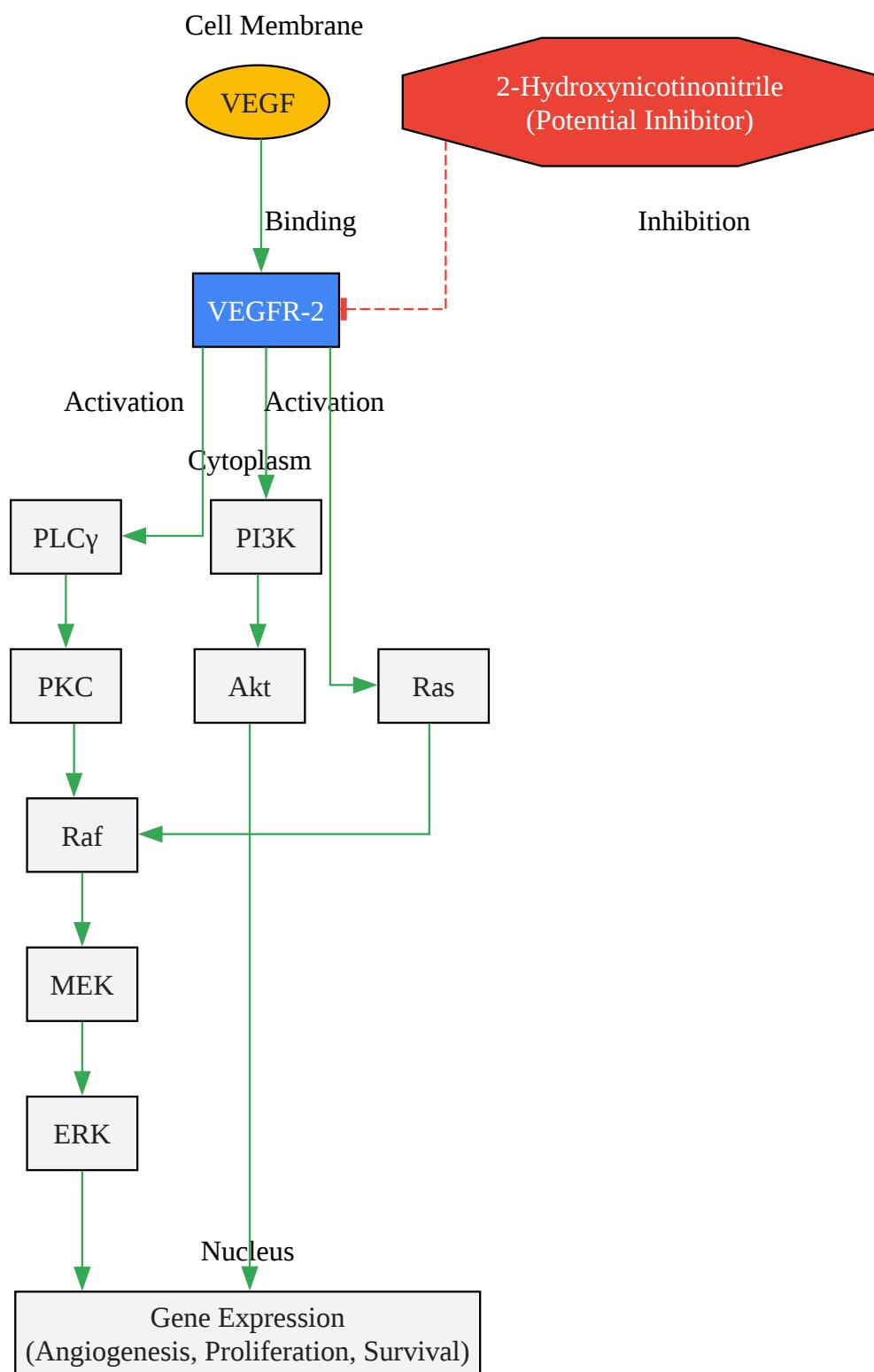
Numerous studies have highlighted the antiproliferative activity of 2-oxo-pyridine derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

4.1.1. Kinase Inhibition

The structural features of **2-hydroxynicotinonitrile** make it a potential candidate for targeting the ATP-binding site of protein kinases. The pyridone ring can participate in hydrogen bonding interactions, a common feature in kinase-inhibitor binding.

- VEGFR-2 and HER-2 Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).^[3] These receptors are crucial in angiogenesis and tumor cell proliferation, respectively, making them important targets in oncology.

VEGFR-2 Signaling Pathway and Point of Inhibition:

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Potential inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Derivatives of 2-amino-3-cyanopyridine have been screened for their antibacterial and antifungal activities. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action in these cases is not well-defined but may involve interference with essential cellular processes in the microorganisms.

Experimental Protocols for Biological Assays

The following are general protocols that can be adapted to evaluate the biological activity of **2-hydroxynicotinonitrile**.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

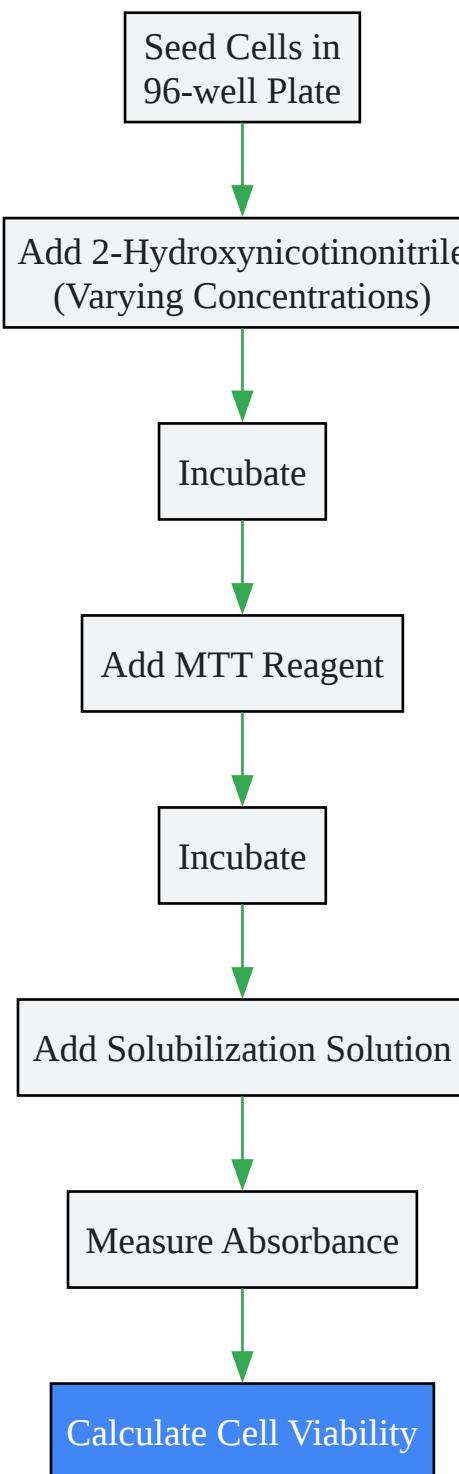
- Cancer cell line (e.g., HeLa, MCF-7)
- 96-well plates
- **2-Hydroxynicotinonitrile** (dissolved in a suitable solvent like DMSO)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

- Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
- Treat the cells with various concentrations of **2-hydroxynicotinonitrile**. Include a vehicle control (solvent only).
- Incubate for a specified period (e.g., 24, 48, or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cytotoxicity Screening:



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Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP (Adenosine triphosphate)
- A suitable substrate (e.g., a poly(Glu, Tyr) peptide)

• **2-Hydroxynicotinonitrile**

- A detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well plates

Procedure:

- Prepare serial dilutions of **2-hydroxynicotinonitrile**.
- In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced (or ATP consumed) using the detection reagent and a luminometer.
- Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Conclusion

2-Hydroxynicotinonitrile (CAS No. 95907-03-2) is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific biological data for this exact molecule is not extensively detailed in the public domain, the known activities of

related cyanopyridone derivatives strongly suggest its potential as an anticancer agent, possibly through the inhibition of key protein kinases like VEGFR-2 and HER-2, as well as a candidate for antimicrobial drug discovery. Further detailed experimental investigation into its synthesis, physicochemical characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.

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References

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